N-Trifluoroacetyl-L-tyrosine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trifluoroacetyl-L-tyrosine methyl ester is a chemical compound with the molecular formula C12H12NF3O4 and a molecular weight of 291.22 g/mol . This compound is characterized by the presence of a trifluoroacetyl group attached to the amino acid tyrosine, which is further esterified with methanol. It is commonly used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-L-tyrosine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a trifluoroacetyl group. This is achieved by reacting L-tyrosine with trifluoroacetic anhydride in the presence of a base such as pyridine.
Esterification: The carboxyl group of the protected L-tyrosine is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetyl-L-tyrosine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-Trifluoroacetyl-L-tyrosine.
Deprotection: The trifluoroacetyl group can be removed under acidic or basic conditions to yield L-tyrosine methyl ester.
Substitution Reactions: The phenolic hydroxyl group of the tyrosine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Achieved using strong acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Hydrolysis: N-Trifluoroacetyl-L-tyrosine.
Deprotection: L-Tyrosine methyl ester.
Substitution: Various substituted tyrosine derivatives depending on the electrophile used.
Scientific Research Applications
N-Trifluoroacetyl-L-tyrosine methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to tyrosine, an essential amino acid.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl-L-tyrosine methyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Trifluoroacetyl-L-alanine methyl ester
- N-Trifluoroacetyl-L-phenylalanine methyl ester
- N-Trifluoroacetyl-L-serine methyl ester
Uniqueness
N-Trifluoroacetyl-L-tyrosine methyl ester is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which allows for additional chemical modifications and interactions compared to other similar compounds .
Properties
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-20-10(18)9(16-11(19)12(13,14)15)6-7-2-4-8(17)5-3-7/h2-5,9,17H,6H2,1H3,(H,16,19)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUGHMMKNNBUQA-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1604-54-2 |
Source
|
Record name | N-Trifluoroacetyl-L-tyrosine methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.